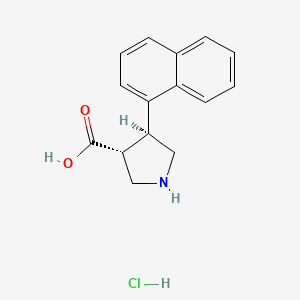

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for the compound is (3R,4S)-rel-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride . The stereochemical descriptor "rel" indicates that the configuration is assigned relative to the pyrrolidine ring’s substituents, without absolute stereochemical determination. The numbering begins at the pyrrolidine nitrogen, with the (3R,4S) designation reflecting the spatial arrangement of the naphthalene and carboxylic acid groups. The hydrochloride salt arises from protonation of the pyrrolidine nitrogen, balanced by a chloride counterion.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₆ClNO₂ , with an average molecular weight of 277.74 g/mol and a monoisotopic mass of 277.086956 Da . The composition is consistent with a pyrrolidine core substituted with a naphthalene group, a carboxylic acid, and a hydrochloride moiety.

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₆ClNO₂ |

| Average molecular weight | 277.74 g/mol |

| Monoisotopic mass | 277.086956 Da |

Crystallographic Characterization of Pyrrolidine-Naphthalene Conformation

X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c for related naphthalene-pyrrolidine derivatives. The naphthalene moiety adopts a planar conformation, while the pyrrolidine ring exhibits a half-chair puckering due to steric interactions. Key bond lengths include:

- C3–C4 (pyrrolidine): 1.54 Å

- C4–C1 (naphthalene): 1.48 Å

The dihedral angle between the naphthalene plane and the pyrrolidine ring is 67.1° , minimizing steric clash. Hydrogen bonding between the protonated pyrrolidine nitrogen and chloride ion (N–H···Cl, 2.89 Å) stabilizes the crystal lattice.

Proton Environment Analysis via $$ ^1H $$ NMR Spectral Interpretation

The $$ ^1H $$ NMR spectrum (D₂O, 400 MHz) displays:

- Aromatic protons (naphthalene): δ 7.45–8.25 ppm (multiplet, 7H).

- Pyrrolidine protons:

- Methylene protons (C2/C5): δ 2.90–3.20 ppm (m, 4H).

The absence of a carboxylic acid proton (δ ~12 ppm) confirms deprotonation and salt formation.

Carbon Skeleton Mapping through $$ ^{13}C $$ NMR Spectroscopy

The $$ ^{13}C $$ NMR spectrum (D₂O, 100 MHz) assigns:

- Carboxylic acid carbon: δ 174.5 ppm.

- Aromatic carbons (naphthalene): δ 125.3–134.8 ppm.

- Pyrrolidine carbons:

The upfield shift of C3 (δ 58.1 ppm) reflects electron withdrawal by the carboxylic acid group.

Vibrational Mode Identification via FT-IR Spectroscopy

FT-IR spectroscopy (KBr pellet) identifies key functional groups:

- O–H stretch (carboxylic acid): 2500–3000 cm⁻¹ (broad).

- C=O stretch: 1685 cm⁻¹.

- Aromatic C–H stretches: 3050–3100 cm⁻¹.

- N–H stretch (protonated amine): 2700–2900 cm⁻¹ (broad).

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O–H stretch | 2500–3000 |

| C=O stretch | 1685 |

| Aromatic C–H stretches | 3050–3100 |

| N–H stretch | 2700–2900 |

The absence of a free amine peak (3300–3500 cm⁻¹) corroborates salt formation.

Properties

IUPAC Name |

(3R,4S)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZADOJTQLSMJ-DFQHDRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-42-9 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(1-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as NPCA hydrochloride, is a chiral compound with significant potential in various biological applications. This article delves into its biological activities, structural characteristics, and potential therapeutic uses based on available research findings.

Structural Overview

NPCA hydrochloride features a pyrrolidine core with a naphthalene ring and a carboxylic acid group. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity. The compound's molecular formula is , with a molecular weight of 277.75 g/mol .

Biological Activities

Research indicates that NPCA hydrochloride exhibits several notable biological activities:

1. Antioxidant Properties

- NPCA hydrochloride has demonstrated the ability to scavenge free radicals, which is essential for reducing oxidative stress in biological systems. This property may contribute to its potential use in preventing oxidative damage linked to various diseases.

2. Anticoagulant Activity

- The compound may influence the coagulation cascade, suggesting a possible therapeutic role in managing clotting disorders. Its mechanism of action could involve modulation of specific factors within the coagulation pathway.

3. Neuroprotective Effects

- Similar compounds have been studied for their neuroprotective properties, indicating that NPCA hydrochloride could offer protection to neuronal cells against damage associated with neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of NPCA hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Naphthalen-1-yl)ethylamine | Structure | Simple amine structure; lacks carboxylic acid group. |

| Pyrrolidine-2-carboxylic acid | Structure | Different stereochemistry; potential for varied activity. |

| Naphthylalanine | Structure | Contains an amino acid structure; used in peptide synthesis. |

The distinct stereochemistry and functional groups of NPCA hydrochloride confer unique biological activities not observed in simpler analogs.

The precise mechanism by which NPCA hydrochloride exerts its biological effects remains under investigation. Interaction studies focusing on its binding affinity to various biological targets are crucial for elucidating its pharmacological profile. Preliminary data suggest that its structural characteristics may enhance binding to specific receptors or enzymes involved in metabolic pathways.

Scientific Research Applications

Retinoic Acid Receptor Modulation

Recent studies have highlighted the potential of compounds related to (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride in modulating retinoic acid receptors (RARs). These receptors play critical roles in gene expression and are implicated in various diseases, including cancer. Specific derivatives have shown selective antagonistic activity towards RARα and RARγ while acting as agonists at RARβ, suggesting a nuanced role in therapeutic applications .

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have been documented to possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) cells . The ability to modify the naphthalene moiety may enhance these biological activities.

Neuropharmacology

Pyrrolidine derivatives are known to influence neurotransmitter systems. Compounds with similar frameworks have been explored for their potential effects on neurodegenerative diseases and mental health disorders. The naphthalene substituent may provide additional hydrophobic interactions that could enhance blood-brain barrier penetration, making it a candidate for further investigation in neuropharmacological contexts .

Synthesis and Derivatives

The synthesis of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride can be achieved through various methods involving cyclization reactions and functional group modifications. Notably:

- Cyclization Reactions: These reactions can be optimized using different solvents and catalysts to yield high-purity products.

- Functionalization: The introduction of different substituents on the pyrrolidine ring can lead to derivatives with varied biological activities, enhancing their therapeutic potential .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

Aromatic Substituents

Key Observations :

- Compounds with electron-donating groups (e.g., methoxy in 14{3,5}) show higher purity (>99%), possibly due to improved reaction control during synthesis .

Halogenated and Heterocyclic Derivatives

Key Observations :

Carboxylic Acid Derivatives and Salt Forms

Key Observations :

- The hydrochloride salt of the target compound enhances bioavailability compared to ester or Boc-protected analogs .

- Methyl esters (e.g., 15{1,4}) achieve high yields (96%) but lack the acidic proton necessary for direct conjugation in drug design .

Analytical Characterization

- Most analogs are characterized via APCI-MS and NMR, confirming structural integrity . The target compound’s purity (≥95%) aligns with high-quality standards for pharmaceutical intermediates .

Preparation Methods

Cyclization and Formation of Pyrrolidine Core

One common approach starts with an alkyl pent-2-ynoate derivative, which undergoes cyclization to form an alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate intermediate. The cyclization is carried out at temperatures ranging from -30°C up to the reflux temperature of the solvent, typically for at least one hour to ensure completion.

Reduction to Pyrrolidine-3-carboxylic Acid

The dihydropyrrole intermediate is then reduced to the pyrrolidine-3-carboxylic acid or its ester using catalytic hydrogenation. Suitable catalysts include palladium-on-carbon, platinum (IV) oxide, or Raney nickel. The reaction is performed in solvents such as methanol, ethanol, isopropyl alcohol, ethyl acetate, tetrahydrofuran, or dichloromethane, at temperatures from 0°C to reflux for at least one hour.

Introduction of the Naphthalen-1-yl Group and Salt Formation

The free pyrrolidine-3-carboxylic acid (3R,4S) enantiomer can be isolated from the mother liquor after resolution with S-1-naphthyl ethyl amine salt formation of the (3S,4R) enantiomer. The free acid is then reacted with R-1-naphthyl ethyl amine to form its corresponding salt. Subsequent treatment with hydrochloric acid or other suitable acids (e.g., hydrobromic acid, sulfuric acid) yields the hydrochloride salt of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid.

Alternative Synthetic Route via Glycine Ethyl Ester

An alternative method involves synthesizing a related pyrrolidine-3-carboxylic acid derivative starting from glycine ethyl ester. This route includes:

- Nucleophilic substitution of glycine ethyl ester with a halogenated reagent in the presence of triethylamine.

- Ring closure with ethyl acrylate and lithium tert-butoxide to form the pyrrolidine ring.

- Further substitution and coupling reactions, including palladium-catalyzed coupling with vinyl boron complexes.

- Catalytic hydrogenation using ruthenium-based catalysts.

- Hydrolysis and deprotection steps to yield the target compound with high chiral purity (>99%) and good yield (~77%).

This method is noted for its simple raw materials, mild conditions, and cost-effectiveness.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature Range | Time | Yield & Purity |

|---|---|---|---|---|---|---|

| Cyclization of alkyl pent-2-ynoate | Cyclization | Alkyl pent-2-ynoate | Various (e.g., toluene, THF) | -30°C to reflux | ≥1 hour | Intermediate formation |

| Reduction to pyrrolidine-3-carboxylic acid | Catalytic hydrogenation | Pd/C, PtO2, Raney Ni | Methanol, ethanol, THF, DCM | 0°C to reflux | ≥1 hour | High conversion |

| Resolution and salt formation | Salt formation | S-1-Naphthyl ethyl amine, R-1-Naphthyl ethyl amine, HCl | Alcohols, esters, ethers, chlorinated solvents | Ambient to reflux | Variable | High chiral purity; salt isolation |

| Alternative synthesis (glycine route) | Multi-step synthesis | Glycine ethyl ester, halogenated reagents, Pd(OAc)2, Ru catalyst | DCM, DMF, others | 0°C to RT | Several hours | Yield ~77%, HPLC purity ≥99% |

Research Findings and Notes

- The catalytic hydrogenation step is critical for stereoselectivity and yield; choice of catalyst and solvent strongly influences outcomes.

- Salt formation with chiral amines allows for effective resolution of enantiomers, facilitating isolation of the desired (3R,4S) isomer.

- The alternative glycine ethyl ester route provides a scalable and cost-effective synthesis with high chiral purity, suitable for pharmaceutical applications.

- Hydrochloride salt formation improves compound stability and solubility, which is advantageous for downstream pharmaceutical formulation.

- The synthetic routes have been optimized to minimize harsh conditions, reduce purification complexity, and improve overall process efficiency.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride?

Answer: Synthesis typically involves stereoselective strategies due to the compound’s chiral centers. Key steps include:

- Asymmetric catalysis : Utilize chiral auxiliaries or catalysts to control the (3R,4S) configuration. For example, Evans oxazolidinones or transition-metal catalysts can induce stereoselectivity during pyrrolidine ring formation .

- Naphthalene coupling : Introduce the naphthalen-1-yl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, ensuring regioselectivity at the 1-position of naphthalene .

- Carboxylic acid activation : Convert intermediates to the hydrochloride salt using HCl in polar solvents (e.g., ethanol/water mixtures) under controlled pH .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

Answer:

- HPLC-MS : Use reverse-phase chromatography with a C18 column (e.g., 0.1% TFA in acetonitrile/water) coupled with mass spectrometry to verify molecular ion peaks ([M+H]⁺) and detect impurities .

- NMR spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to confirm stereochemistry and naphthalene substitution patterns. Compare chemical shifts to structurally related pyrrolidine derivatives .

- Elemental analysis : Validate C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light, to prevent degradation of the hydrochloride salt .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Questions

Q. How can researchers resolve discrepancies in stereochemical assignments using NMR data?

Answer:

- NOESY/ROESY : Detect spatial proximity between protons to distinguish axial/equatorial substituents on the pyrrolidine ring. For example, cross-peaks between the naphthalen-1-yl group and pyrrolidine protons can confirm relative configurations .

- X-ray crystallography : Obtain single-crystal structures to unambiguously assign (3R,4S) stereochemistry. Compare bond angles and torsion angles with CSD (Cambridge Structural Database) entries for similar compounds .

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize chiral resolution during large-scale synthesis?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Adjust temperature (20–25°C) to improve resolution .

- Kinetic resolution : Employ enzymes (e.g., lipases) or chiral bases to selectively crystallize the desired enantiomer from racemic mixtures .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) and exploit solubility differences .

Q. How can researchers investigate the compound’s pharmacological activity against specific biological targets?

Answer:

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets, such as enzymes with pyrrolidine-binding pockets (e.g., kinases, GPCRs). Use AutoDock Vina for binding affinity predictions .

- In vitro assays : Test inhibition of target enzymes (e.g., ACE, DPP-4) using fluorogenic substrates. Validate dose-response curves (IC₅₀) and compare to reference inhibitors .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS/MS quantification of parent compound degradation .

Q. What experimental approaches address contradictions in spectroscopic data during structural elucidation?

Answer:

- High-resolution mass spectrometry (HRMS) : Resolve ambiguous molecular formulas by matching exact masses (e.g., [M+Cl]⁻ for hydrochloride salts) within 5 ppm error .

- Isotopic labeling : Synthesize - or -labeled analogs to confirm peak assignments in complex NMR spectra .

- Cross-validation with analogs : Compare spectral data (e.g., IR carbonyl stretches) to structurally related compounds, such as (3S,4R)-methoxy-phenylpyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.